molecular formula C11H16F2N5O10P3 B12075110 5'-Adenylic acid monoanhydride with (difluorophosphonomethyl) phosphonic acid

5'-Adenylic acid monoanhydride with (difluorophosphonomethyl) phosphonic acid

Cat. No.: B12075110
M. Wt: 509.19 g/mol
InChI Key: ZZISVGPUIIMZRH-UHFFFAOYSA-N
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Description

5’-Adenylic acid monoanhydride with (difluorophosphonomethyl) phosphonic acid is a compound extensively used in the biomedical sector. It is known for its antiviral properties, particularly in the management of herpes virus infections. The compound works by curtailing viral DNA synthesis, thereby impeding the proliferation and transmission of viruses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Adenylic acid monoanhydride with (difluorophosphonomethyl) phosphonic acid involves the reaction of 5’-Adenylic acid with difluorophosphonomethyl phosphonic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5’-Adenylic acid monoanhydride with (difluorophosphonomethyl) phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonic acid derivatives, while reduction can produce various phosphonate compounds.

Scientific Research Applications

5’-Adenylic acid monoanhydride with (difluorophosphonomethyl) phosphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies related to DNA synthesis and viral replication.

    Medicine: Extensively used as an antiviral drug for the treatment of herpes virus infections.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The compound exerts its effects by inhibiting viral DNA synthesis. It acts as a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase, thereby inhibiting ATP-dependent reactions of oxidative phosphorylation . This mechanism effectively curtails the proliferation and transmission of viruses.

Comparison with Similar Compounds

Similar Compounds

  • 5’-Adenylyl (beta,gamma-difluoromethylene)diphosphonate
  • 5’-Adenylic acid, monoanhydride with imidodiphosphoric acid
  • Adenosine 5’-phosphosulfate

Uniqueness

5’-Adenylic acid monoanhydride with (difluorophosphonomethyl) phosphonic acid is unique due to its specific antiviral properties and its ability to inhibit viral DNA synthesis effectively. This makes it a valuable compound in the treatment of herpes virus infections and other viral diseases .

Properties

Molecular Formula

C11H16F2N5O10P3

Molecular Weight

509.19 g/mol

IUPAC Name

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(difluorophosphorylmethyl)phosphinic acid

InChI

InChI=1S/C11H16F2N5O10P3/c12-29(13,21)4-30(22,23)28-31(24,25)26-1-5-7(19)8(20)11(27-5)18-3-17-6-9(14)15-2-16-10(6)18/h2-3,5,7-8,11,19-20H,1,4H2,(H,22,23)(H,24,25)(H2,14,15,16)

InChI Key

ZZISVGPUIIMZRH-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(F)F)O)O)O)N

Origin of Product

United States

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